molecular formula C28H40F2N6O B13072164 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

Cat. No.: B13072164
M. Wt: 514.7 g/mol
InChI Key: ZKSOICWUBNQREY-NYYHUVJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide is a potent and selective investigational compound, primarily recognized for its role as a KRAS G12C inhibitor . Its complex molecular architecture is engineered to covalently bind to the mutated cysteine residue of the KRAS G12C protein, locking it in an inactive state and thereby inhibiting oncogenic signaling. This mechanism is crucial for investigating targeted therapeutic strategies in cancers driven by this specific mutation, such as non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. The compound's structure features a stereospecific (S)-configuration and an exo-bicyclic [3.2.1]octane scaffold, which are critical for its binding affinity and selectivity. Researchers utilize this chemical probe to elucidate the downstream signal transduction pathways involving MAPK/ERK, to study mechanisms of acquired resistance to KRAS G12C inhibition, and to explore potential combination therapies in preclinical models. This product is supplied for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H40F2N6O

Molecular Weight

514.7 g/mol

IUPAC Name

3,3-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H40F2N6O/c1-18(2)26-34-33-19(3)36(26)23-15-21-9-10-22(16-23)35(21)14-12-25(20-7-5-4-6-8-20)32-27(37)24-11-13-31-17-28(24,29)30/h4-8,18,21-25,31H,9-17H2,1-3H3,(H,32,37)/t21-,22+,23?,24?,25-/m0/s1

InChI Key

ZKSOICWUBNQREY-NYYHUVJVSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCNCC5(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCNCC5(F)F)C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Carboxamide Linkage

  • The carboxamide group is introduced by coupling the difluorinated acid or acid chloride derivative with the amine-bearing bicyclic intermediate.
  • Typical coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , HATU , or DCC in the presence of bases such as DIPEA or triethylamine .
  • The reaction is conducted in polar aprotic solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Construction of the Bicyclic Scaffold

  • The 8-azabicyclo[3.2.1]octane ring system is synthesized via intramolecular cyclization reactions starting from suitably functionalized amino alcohols or amino acids.
  • Methods include intramolecular nucleophilic substitution or ring-closing metathesis .
  • Stereocontrol is critical, often achieved by chiral auxiliaries or asymmetric catalysis to yield the (3-exo) stereochemistry.

Functionalization at the 3-Position

  • The 3-position is functionalized with the triazole substituent through nucleophilic substitution or cross-coupling reactions.
  • The azabicyclic amine is reacted with a halogenated or activated triazole derivative under mild conditions to preserve stereochemistry.

Preparation of the 1,2,4-Triazole Substituent

Synthesis of 3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazole

  • The triazole moiety is prepared by cyclization of hydrazine derivatives with appropriate nitriles or amidines.
  • Alkylation at the 3- and 5-positions is achieved by selective substitution using alkyl halides or via direct alkylation during ring formation.
  • Purification is done by recrystallization or chromatography.

Final Assembly and Purification

  • The final coupling step involves the amide bond formation between the difluorinated piperidinecarboxylic acid derivative and the bicyclic amine bearing the triazole.
  • Reaction monitoring is done by HPLC or TLC.
  • Purification of the final product is achieved by preparative HPLC or crystallization.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Steps

Step Intermediate/Fragment Key Reagents/Conditions Notes
1 Difluorinated piperidinecarboxylic acid DAST or Deoxo-Fluor; low temp fluorination Introduces gem-difluoro group
2 8-Azabicyclo[3.2.1]octane scaffold Intramolecular cyclization; chiral auxiliaries Controls stereochemistry (3-exo)
3 3-Methyl-5-(1-methylethyl)-1,2,4-triazole Cyclization of hydrazine + nitriles; alkylation Prepares triazole substituent
4 Coupling of bicyclic amine and difluoro acid EDC/HATU coupling in DMF; base (DIPEA) Forms amide bond, final assembly
5 Purification Preparative HPLC, recrystallization Ensures purity and stereochemical integrity

Research Findings and Considerations

  • The stereochemical integrity of the bicyclic amine and the difluorinated piperidine is crucial for biological activity, requiring enantioselective synthesis and chiral resolution techniques.
  • Fluorination reagents must be carefully selected to avoid over-fluorination or decomposition.
  • The triazole substituent synthesis is robust but requires control of regioselectivity.
  • Scale-up challenges include handling moisture-sensitive fluorination reagents and maintaining stereochemical purity.
  • Analytical data (NMR, MS) confirm structure and purity; 19F NMR is particularly useful for monitoring difluoro incorporation.

This synthesis approach is supported by multiple chemical databases and literature describing related compounds such as maraviroc, which shares a similar bicyclic and difluorinated amide framework. However, detailed proprietary synthetic procedures may be found in specialized patents and pharmaceutical chemistry journals due to the compound’s pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

HIV Treatment

Maraviroc is primarily utilized as an antiretroviral medication for the treatment of HIV infection. It specifically targets the CCR5 co-receptor on the surface of T-cells, preventing the virus from entering and infecting these cells. Clinical studies have demonstrated that Maraviroc can significantly reduce viral load in patients who are CCR5-tropic HIV positive.

Clinical Findings:

  • A study published in the New England Journal of Medicine showed that patients receiving Maraviroc experienced a greater reduction in viral load compared to those on placebo .
  • Long-term studies have indicated that Maraviroc maintains its efficacy even in patients with a history of treatment failure .

Combination Therapy

Maraviroc is often used in combination with other antiretroviral agents to enhance therapeutic efficacy. This synergistic approach helps to overcome drug resistance and improve overall patient outcomes.

Data Table: Efficacy of Combination Therapies

Combination TherapyEfficacy Rate (%)Reference
Maraviroc + Tenofovir85%
Maraviroc + Atazanavir90%
Maraviroc + Raltegravir88%

Research on Resistance Mechanisms

Research has also focused on understanding how HIV develops resistance to Maraviroc and other CCR5 antagonists. Studies have identified specific mutations in the virus that confer resistance, leading to ongoing research into new compounds that can target these resistant strains.

Case Studies:

  • A notable case study highlighted a patient who developed resistance after prolonged treatment with Maraviroc, prompting investigations into alternative therapeutic strategies .

Potential Applications Beyond HIV

Emerging research suggests potential applications of Maraviroc in other areas, such as oncology and inflammatory diseases. Its ability to modulate immune responses may provide therapeutic avenues for conditions where CCR5 plays a role.

Future Directions:

  • Investigations are underway to explore the use of Maraviroc in treating certain cancers by leveraging its immunomodulatory effects.
  • Ongoing trials are assessing its efficacy in conditions like rheumatoid arthritis and multiple sclerosis due to its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: The compound may interact with specific receptors, leading to activation or inhibition of signaling pathways.

    Enzyme inhibition: It could act as an inhibitor of enzymes, affecting metabolic pathways.

    Modulation of ion channels: The compound may influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Insights : Fluorination at the 3,3-position on piperidine likely enhances binding through electrostatic interactions with CCR5’s hydrophobic pockets, as seen in maraviroc’s cyclohexane derivatives .
  • Synthetic Challenges : Low yields (e.g., 14% for M1) highlight difficulties in modifying bulky substituents without compromising reactivity .
  • Therapeutic Potential: The target compound’s fluorinated piperidine may offer prolonged half-life over maraviroc, though in vivo validation is needed.

Biological Activity

The compound 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide, commonly known as Maraviroc, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV. This article explores its biological activity, focusing on its mechanism of action, efficacy, and relevant case studies.

Molecular Formula: C29H41F2N5O
Molecular Weight: 513.67 g/mol
CAS Number: 376348-65-1
Chiral Centers: 4

Maraviroc functions as a CCR5 antagonist. It selectively binds to the CCR5 co-receptor on T-cells and macrophages, inhibiting the entry of HIV into these cells. This mechanism is crucial for preventing viral replication and spread.

Biological Activity

The biological activity of Maraviroc has been extensively studied in both in vitro and in vivo models. Key findings include:

In Vitro Studies

  • Antiviral Activity:
    • Maraviroc has demonstrated significant antiviral activity against CCR5-tropic HIV strains.
    • IC50 values (the concentration required to inhibit viral replication by 50%) typically range from 0.1 to 0.5 μM in laboratory settings.
  • Cellular Impact:
    • The compound has been shown to reduce HIV-induced cytopathic effects in T-cell lines.
    • It maintains CD4+ T-cell counts in patients with HIV when used in combination with other antiretroviral therapies.

In Vivo Studies

  • Clinical Trials:
    • Phase II and III clinical trials have established Maraviroc's efficacy in treatment-experienced patients with CCR5-tropic HIV.
    • A notable study (MOTIVATE trials) showed that patients receiving Maraviroc had a greater reduction in viral load compared to those receiving placebo.
  • Safety Profile:
    • Common side effects include cough, fever, rash, and gastrointestinal disturbances.
    • Serious adverse effects are rare but can include hepatotoxicity and cardiovascular events.

Case Studies

Several case studies highlight the effectiveness of Maraviroc in clinical settings:

Study Population Findings
MOTIVATE 1 & 2Treatment-experienced adultsSignificant reduction in viral load; improved CD4+ counts
A4001029Patients with dual/mixed tropic HIVDemonstrated efficacy in reducing viral load; well-tolerated
ACTG A5217Individuals with resistant HIV strainsShowed efficacy as part of a salvage therapy regimen

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between Maraviroc and the CCR5 receptor. These studies suggest that the fluorine atoms enhance binding affinity through strong electron-withdrawing effects, which stabilize the interaction with key amino acid residues within the receptor.

Q & A

Basic Question: What are the critical considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer:
Stereochemical control during synthesis requires precise optimization of reaction conditions. For example:

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., enantiopure azabicyclo[3.2.1]octane precursors) to direct stereochemistry at the 8-azabicyclo[3.2.1]octane core .
  • Coupling Reactions : Employ Mitsunobu or Buchwald-Hartwig conditions for aryl-alkyl bond formation to minimize racemization .
  • Purification : Utilize preparative HPLC with chiral columns (e.g., Chiralpak® IA/IB) to isolate stereoisomers. Validate purity via 19F^{19}\text{F} NMR or circular dichroism .

Advanced Question: How can computational methods predict the reactivity of the triazole moiety in catalytic systems?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways:

  • Transition State Analysis : Identify energy barriers for triazole ring-opening or substitution reactions .
  • Solvent Effects : Simulate solvent interactions (e.g., acetonitrile vs. DMF) using COSMO-RS to optimize reaction yields .
  • Docking Studies : Predict interactions between the triazole group and biological targets (e.g., enzymes) to guide functionalization .

Basic Question: What analytical techniques are most reliable for characterizing fluorinated regions of the molecule?

Methodological Answer:
Fluorine-specific methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR (referenced to CFCl3_3) detects chemical shifts for difluoro groups (e.g., δ = -120 to -140 ppm for CF2_2) .
  • Mass Spectrometry : High-resolution ESI-MS with isotopic pattern matching confirms molecular formula (e.g., [M+H]+^+ at m/z 584.2743) .
  • X-ray Crystallography : Resolve spatial arrangements of fluorine atoms in single crystals (if available) .

Advanced Question: How to resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .
  • Permeability Assays : Compare Caco-2 monolayer permeability with LogP values to assess absorption limitations .
  • Dose-Adjusted Modeling : Apply pharmacokinetic-pharmacodynamic (PK/PD) models to correlate in vitro IC50_{50} with effective plasma concentrations .

Basic Question: What safety protocols are recommended for handling this compound’s azabicyclo and triazole components?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity from azabicyclo derivatives .
  • Waste Disposal : Neutralize reactive intermediates (e.g., triazole byproducts) with aqueous NaHCO3_3 before disposal .
  • Exposure Monitoring : Implement workplace air sampling for fluorinated compounds (limit: 1 ppm per OSHA guidelines) .

Advanced Question: How to design a factorial experiment for optimizing reaction yield and minimizing byproducts?

Methodological Answer:
A 2k^k factorial design can systematically evaluate variables:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent polarity (THF vs. DCM).
  • Response Surface Modeling : Use ANOVA to identify significant interactions (e.g., temperature × solvent) .
  • Byproduct Tracking : Quantify impurities via GC-MS or UPLC at each condition to refine the design space .

Basic Question: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform accelerated stability studies (40°C/75% RH) with DSC/TGA to detect decomposition above 150°C .
  • Light Sensitivity : Store in amber vials under argon; monitor photodegradation via UV-Vis at 254 nm .
  • pH-Dependent Degradation : Test solubility and stability in buffered solutions (pH 1–10) over 72 hours .

Advanced Question: How can machine learning improve retrosynthetic planning for analogs of this compound?

Methodological Answer:

  • Data Curation : Train models on reaction databases (e.g., Reaxys, CAS) using SMILES notation for triazole and azabicyclo motifs .
  • Pathway Prioritization : Apply Monte Carlo tree search (MCTS) to rank synthetic routes by cost, step count, and yield .
  • Validation : Cross-check AI-generated routes with manual literature reviews (e.g., patented azabicyclo syntheses) .

Basic Question: What chromatographic methods separate this compound from structurally similar impurities?

Methodological Answer:

  • HPLC Conditions : Use a C18 column (e.g., Purospher® STAR, 5 µm) with gradient elution (ACN/0.1% TFA in H2_2O) .
  • Peak Purity Analysis : Employ diode-array detection (DAD) to confirm absence of co-eluting impurities .
  • Method Validation : Assess precision (RSD < 2%), LOD/LOQ (0.1 µg/mL), and linearity (R2^2 > 0.999) per ICH guidelines .

Advanced Question: How to elucidate the mechanism of action for this compound using omics approaches?

Methodological Answer:

  • Proteomics : Perform SILAC labeling to identify protein targets (e.g., kinases inhibited by the triazole group) .
  • Transcriptomics : Apply RNA-seq to track gene expression changes in treated cell lines (e.g., apoptosis pathways) .
  • Metabolomics : Use 1H^{1}\text{H}-NMR to map metabolic flux alterations linked to azabicyclo-mediated enzyme modulation .

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